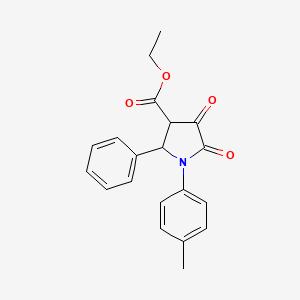![molecular formula C4H5F3O4S B3364002 3-[(Trifluoromethyl)sulfonyl]propanoic acid CAS No. 1087784-56-2](/img/structure/B3364002.png)
3-[(Trifluoromethyl)sulfonyl]propanoic acid
Overview
Description
3-[(Trifluoromethyl)sulfonyl]propanoic acid is a biochemical used for proteomics research . It has a molecular weight of 206.14 and a molecular formula of C4H5F3O4S .
Molecular Structure Analysis
The molecular structure of 3-[(Trifluoromethyl)sulfonyl]propanoic acid consists of a propanoic acid backbone with a trifluoromethylsulfonyl group attached . The molecular formula is C4H5F3O4S .Physical And Chemical Properties Analysis
3-[(Trifluoromethyl)sulfonyl]propanoic acid is a solid at room temperature . It has a molecular weight of 206.14 and a molecular formula of C4H5F3O4S .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “3-[(Trifluoromethyl)sulfonyl]propanoic acid”, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group contribute to the pharmacological activities of these drugs . For example, it is found in a calcitonin gene-related peptide (CGRP) receptor antagonist, which is used to treat migraines .
Agrochemical Applications
Trifluoromethylpyridines, which can be synthesized using “3-[(Trifluoromethyl)sulfonyl]propanoic acid” as a building block, are key structural motifs in active agrochemical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . These compounds are used to protect crops from pests .
Synthesis of Fluorinated Organic Compounds
The trifluoromethyl group in “3-[(Trifluoromethyl)sulfonyl]propanoic acid” can be used to synthesize fluorinated organic compounds . These compounds have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Synthesis of 4H-pyran-4-one Intermediates
“3-[(Trifluoromethyl)sulfonyl]propanoic acid” can be converted into 4H-pyran-4-one intermediates . These intermediates are useful in various chemical reactions .
Synthesis of Trifluoromethyl-containing Building Blocks
“3-[(Trifluoromethyl)sulfonyl]propanoic acid” can be used to synthesize trifluoromethyl-containing building blocks . These building blocks are useful in the synthesis of various organic compounds .
Synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine
“3-[(Trifluoromethyl)sulfonyl]propanoic acid” can be used in the synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine . This compound is a chemical intermediate used for the synthesis of several crop-protection products .
properties
IUPAC Name |
3-(trifluoromethylsulfonyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O4S/c5-4(6,7)12(10,11)2-1-3(8)9/h1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKOBHGDCJOQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Trifluoromethyl)sulfonyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



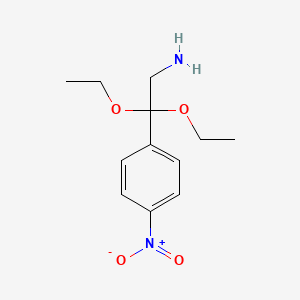
![1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one](/img/structure/B3363922.png)
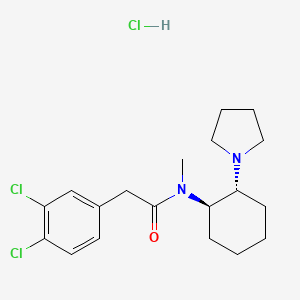
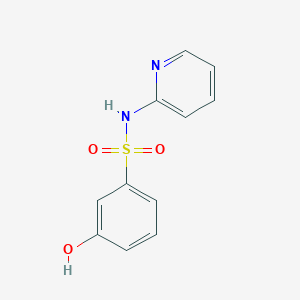
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;trihydrate](/img/structure/B3363933.png)

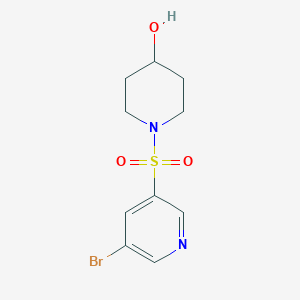

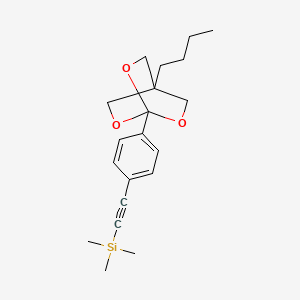
![1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B3363984.png)
![N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B3363998.png)
